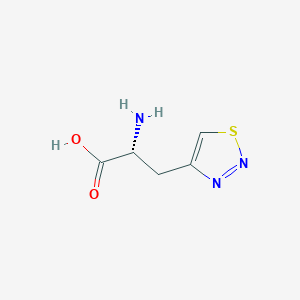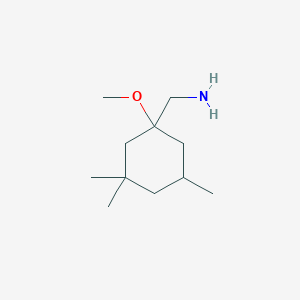
2-(2-Methylphenyl)cyclobutan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenyl)cyclobutan-1-OL is an organic compound with the molecular formula C₁₁H₁₄O It is a cyclobutane derivative with a methylphenyl group attached to the second carbon and a hydroxyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [2+2] cycloaddition reaction, which forms the cyclobutane ring This can be achieved using photochemical or thermal conditions
Industrial Production Methods
Industrial production of 2-(2-Methylphenyl)cyclobutan-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and reagents are carefully selected to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)cyclobutan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products
Oxidation: Formation of 2-(2-Methylphenyl)cyclobutanone.
Reduction: Formation of 2-(2-Methylphenyl)cyclobutane.
Substitution: Formation of 2-(2-Methylphenyl)cyclobutyl halides or amines.
Scientific Research Applications
2-(2-Methylphenyl)cyclobutan-1-OL has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)cyclobutan-1-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclobutan-1-OL: Similar structure but lacks the methyl group on the phenyl ring.
2-(2-Methylphenyl)cyclopropan-1-OL: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
2-(2-Methylphenyl)cyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2-(2-Methylphenyl)cyclobutan-1-OL is unique due to the presence of both the methylphenyl group and the hydroxyl group on the cyclobutane ring. This combination of functional groups provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(2-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14O/c1-8-4-2-3-5-9(8)10-6-7-11(10)12/h2-5,10-12H,6-7H2,1H3 |
InChI Key |
TZOVFJZICSKPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


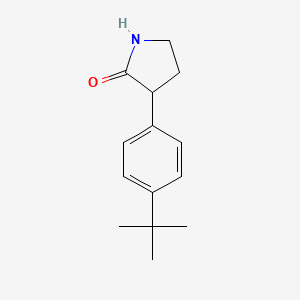

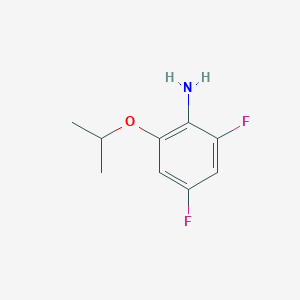
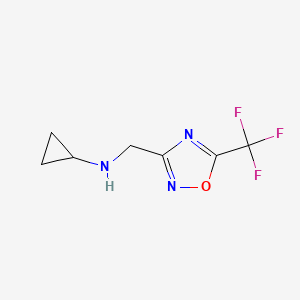
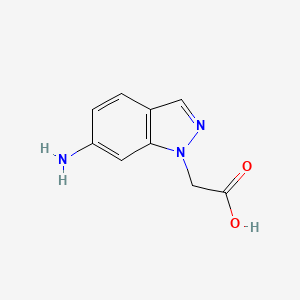

![(3-Methylbutan-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13276008.png)

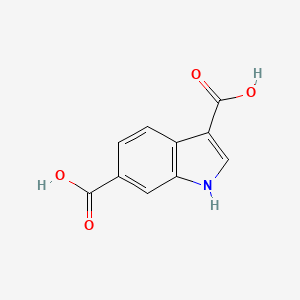

![4-Methyl-2-[(1,2,3-thiadiazol-4-ylmethyl)amino]pentan-1-ol](/img/structure/B13276047.png)

